

Spectroscopic Profile of Menthyl Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menthyl anthranilate*

Cat. No.: *B129310*

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Introduction

Menthyl anthranilate, also known as meradimate, is an organic compound utilized as a broad-spectrum UV-A absorbing agent in sunscreen formulations. Its efficacy and safety are intrinsically linked to its molecular structure and photochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and photostability studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopic data for **Menthyl anthranilate**.

While comprehensive experimental data for NMR and IR spectroscopy of **Menthyl anthranilate** are not readily available in public databases, this guide presents the available UV-Vis data and provides an analysis of the expected spectral features for NMR and IR based on the molecule's constituent functional groups, drawing comparisons with the closely related compound, methyl anthranilate.

Chemical Structure

IUPAC Name: (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 2-aminobenzoate
Molecular Formula: C₁₇H₂₅NO₂ Molecular Weight: 275.39 g/mol

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

Menthyl anthranilate is characterized by its strong absorbance in the UV-A region of the electromagnetic spectrum. The electronic transitions within the anthranilate moiety are responsible for this property.

Solvent	λ_{max} (nm)	Reference
Ethanol	220, 249, 340	[1]
Not specified	336	[2]

A transient species with an absorption maximum at 480 nm has also been reported, which is attributed to the triplet state of the molecule after UV exposure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ^1H and ^{13}C NMR data for **Menthyl anthranilate** are not publicly available. However, the expected chemical shifts can be predicted based on the molecular structure, which comprises an anthranilate group and a menthyl group.

Expected ^1H NMR Spectral Features:

- Aromatic Protons (anthranilate moiety):** Signals corresponding to the four protons on the benzene ring are expected in the aromatic region (approximately 6.5-8.0 ppm). The ortho- and para-protons to the amino group will be shifted upfield compared to those of the ester group due to the electron-donating nature of the amine.
- Amino Protons:** A broad singlet corresponding to the two $-\text{NH}_2$ protons is anticipated, the chemical shift of which is solvent-dependent.
- Menthyl Group Protons:** A complex series of signals will be present in the aliphatic region (approximately 0.5-2.5 ppm) corresponding to the methyl, methine, and methylene protons of the menthyl group. The proton on the carbon bearing the ester oxygen will be shifted downfield.

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons (anthranilate moiety): Six signals are expected in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group will be significantly shielded, while the carbon of the ester carbonyl group will be deshielded (around 167 ppm).
- Menthyl Group Carbons: Signals corresponding to the ten carbons of the menthyl group will appear in the aliphatic region (approximately 15-50 ppm).

Infrared (IR) Spectroscopy

A definitive peak list for the IR spectrum of **Menthyl anthranilate** is not publicly available. The spectrum will be a composite of the vibrational modes of the anthranilate and menthyl functional groups.

Expected IR Absorption Bands:

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (amine)	Symmetric & Asymmetric stretching	3300-3500
C-H (aromatic)	Stretching	3000-3100
C-H (aliphatic)	Stretching	2850-3000
C=O (ester)	Stretching	1680-1710
C=C (aromatic)	Stretching	1550-1650
C-N	Stretching	1250-1350
C-O (ester)	Stretching	1000-1300

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Menthyl anthranilate** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the ^{13}C isotope has a low natural abundance.
 - Reference the spectrum similarly to the ^1H NMR spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Menthyl anthranilate** in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

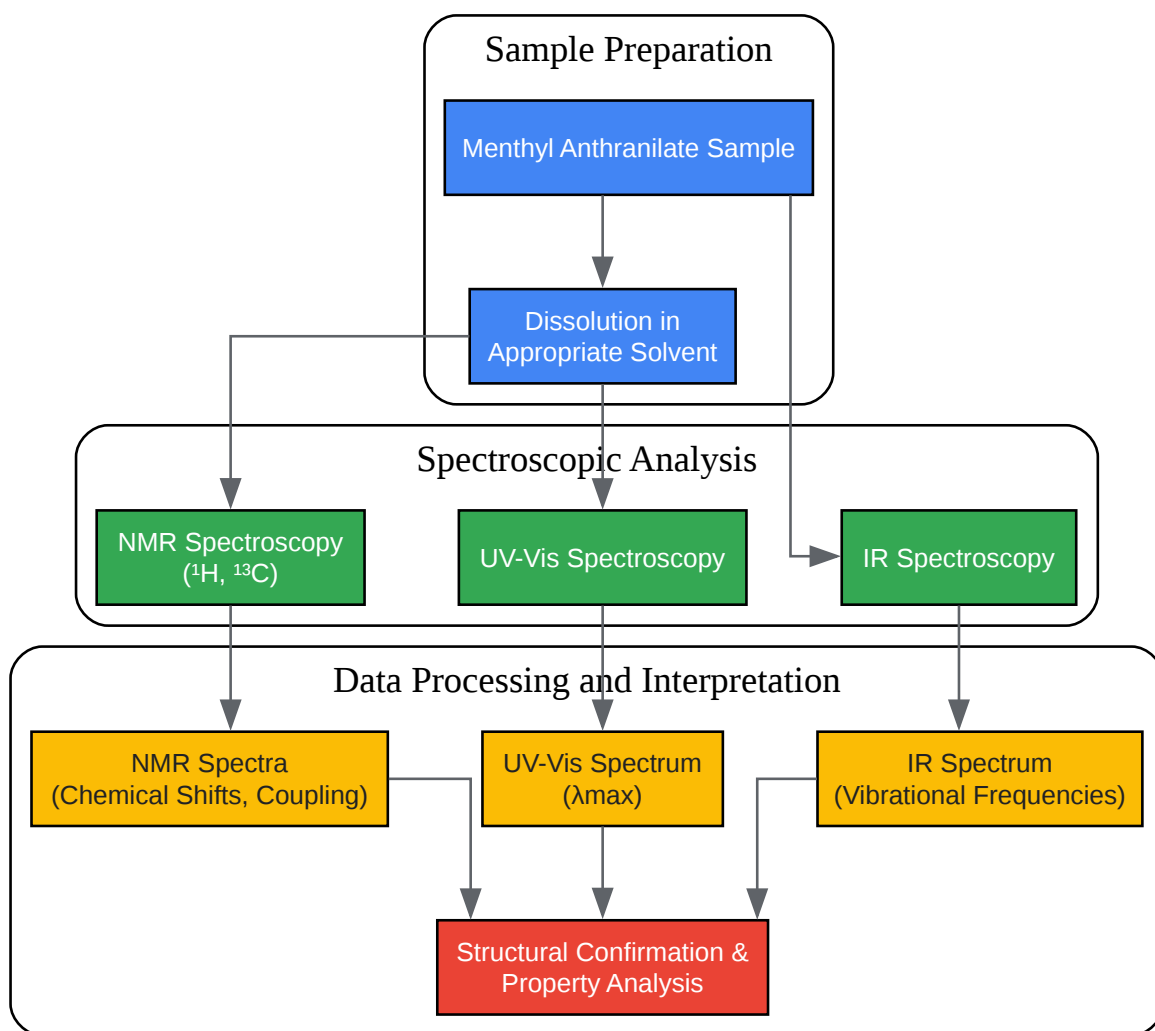
- Place the sample solution in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
- Identify the wavelengths of maximum absorbance (λ_{max}).

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a KBr or NaCl salt plate.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
- Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **Menthyl anthranilate** can be visualized as follows:



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References

- 1. researchgate.net [researchgate.net]
- 2. Menthyl Anthranilate | C₁₇H₂₅NO₂ | CID 8633 - PubChem [pubchem.ncbi.nlm.nih.gov]

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